molecular formula C30H23N B14490467 3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole CAS No. 65362-78-9

3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole

Cat. No.: B14490467
CAS No.: 65362-78-9
M. Wt: 397.5 g/mol
InChI Key: PSXTWNROIHNPBE-UHFFFAOYSA-N
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Description

3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole is an organic compound that features a combination of anthracene and carbazole moieties. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science, organic electronics, and photochemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene and carbazole derivatives, which can exhibit different photophysical and electronic properties .

Scientific Research Applications

3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence imaging and photodynamic therapy. The electronic properties of the compound enable it to participate in charge transfer processes, which are crucial for its use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene
  • 9-Anthraldehyde oxime
  • Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine

Uniqueness

3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole is unique due to its combination of anthracene and carbazole units, which impart distinct photophysical and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific light absorption and emission characteristics, as well as in the development of advanced materials for electronic devices .

Properties

CAS No.

65362-78-9

Molecular Formula

C30H23N

Molecular Weight

397.5 g/mol

IUPAC Name

3-(2-anthracen-9-ylethenyl)-9-ethylcarbazole

InChI

InChI=1S/C30H23N/c1-2-31-29-14-8-7-13-27(29)28-19-21(16-18-30(28)31)15-17-26-24-11-5-3-9-22(24)20-23-10-4-6-12-25(23)26/h3-20H,2H2,1H3

InChI Key

PSXTWNROIHNPBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C61

Origin of Product

United States

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